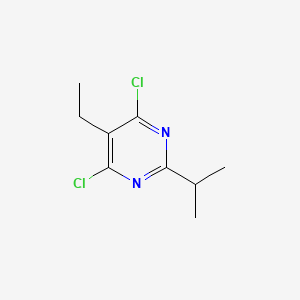

4,6-Dichloro-5-ethyl-2-(propan-2-yl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,6-Dichloro-5-ethyl-2-(propan-2-yl)pyrimidine is a pyrimidine derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidine ring substituted with chlorine, ethyl, and isopropyl groups, making it a versatile intermediate for further chemical transformations.

Synthetic Routes and Reaction Conditions:

Halogenation: The synthesis of this compound can begin with the halogenation of pyrimidine derivatives. Chlorination reactions typically involve the use of chlorine gas or thionyl chloride under controlled conditions.

Alkylation: The introduction of ethyl and isopropyl groups can be achieved through alkylation reactions. For example, ethylation can be performed using ethyl iodide or ethyl bromide in the presence of a strong base.

Substitution Reactions: Subsequent substitution reactions can introduce the chlorine atoms at the 4 and 6 positions of the pyrimidine ring.

Industrial Production Methods: Industrial-scale production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale batch processes are commonly employed to ensure efficient production.

Types of Reactions:

Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be used to convert chlorinated derivatives to their corresponding hydrocarbons.

Substitution: Substitution reactions are common, where various nucleophiles can replace chlorine atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) and hydrogen gas with a palladium catalyst are often used.

Substitution: Nucleophiles like ammonia, amines, and alcohols are used in substitution reactions.

Major Products Formed:

Oxidation: Products include alcohols, ketones, and carboxylic acids.

Reduction: Hydrocarbons and their derivatives are common products.

Substitution: A wide range of substituted pyrimidines can be synthesized.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The compound can be synthesized through several methods involving different precursors and reaction conditions. Key synthetic pathways include:

- Formation via Substitution Reactions : The compound can be synthesized through nucleophilic substitution reactions involving chlorinated pyrimidine derivatives and ethyl or isopropyl groups.

- Use of Formamidine Derivatives : It can also be derived from the reaction of formamidine derivatives with chlorinated pyrimidines, which has been documented to yield high purity products with significant yields .

Biological Activities

The biological activities of 4,6-Dichloro-5-ethyl-2-(propan-2-yl)pyrimidine have been extensively studied, particularly its anti-inflammatory and anticancer properties:

Anti-inflammatory Activity

Research indicates that pyrimidine derivatives exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For instance, certain derivatives have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib . The structure–activity relationship (SAR) studies highlight that modifications at the 4 and 6 positions of the pyrimidine ring can enhance anti-inflammatory potency.

Anticancer Activity

Pyrimidine derivatives have been evaluated for their anticancer potential against various cancer cell lines. The compound has shown promising results in vitro against breast, ovarian, and prostate cancer cells. Studies suggest that these compounds may affect cell proliferation and induce apoptosis in cancer cells .

Agricultural Applications

In addition to its medicinal properties, this compound is investigated for its role in agricultural chemistry:

Herbicides and Pesticides

The compound serves as an intermediate in the synthesis of herbicides and pesticides. Its chlorinated structure contributes to the efficacy of these agents against a wide range of pests while minimizing environmental impact compared to traditional chemicals .

Industrial Applications

The versatility of this compound extends to various industrial applications:

Dyes and Pigments

Due to its stable chemical structure, this compound can be utilized in the production of dyes and pigments for textiles and coatings . The incorporation of chlorinated pyrimidines into dye structures enhances color fastness and stability.

Pharmaceutical Intermediates

As a key intermediate in the synthesis of more complex pharmaceutical compounds, it plays a crucial role in drug development processes, particularly for antiviral and anticancer agents .

Case Studies

Several case studies illustrate the applications of this compound:

Mécanisme D'action

The mechanism by which 4,6-dichloro-5-ethyl-2-(propan-2-yl)pyrimidine exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

Comparaison Avec Des Composés Similaires

4,6-Dichloro-5-methyl-2-(propan-2-yl)pyrimidine: Similar structure with a methyl group instead of ethyl.

4,6-Dichloro-2-(propan-2-yl)pyrimidine: Lacks the ethyl group at the 5 position.

5-Ethyl-2-(propan-2-yl)pyrimidine: Lacks chlorine atoms at the 4 and 6 positions.

Uniqueness: The presence of both chlorine atoms and the ethyl group at specific positions on the pyrimidine ring makes 4,6-dichloro-5-ethyl-2-(propan-2-yl)pyrimidine unique

Activité Biologique

4,6-Dichloro-5-ethyl-2-(propan-2-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound.

Synthesis

The synthesis of this compound typically involves the chlorination of pyrimidine derivatives followed by alkylation processes. The specific synthetic pathways can vary, but they often utilize starting materials that are readily available in organic synthesis.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of various pyrimidine derivatives. For instance, compounds similar to this compound have shown significant inhibition of cyclooxygenase-2 (COX-2) activity. The IC50 values for these compounds were reported as low as 0.04 μmol, indicating potent anti-inflammatory effects comparable to established drugs like celecoxib .

Table 1: Comparison of COX-2 Inhibition Potency

| Compound | IC50 (μmol) |

|---|---|

| 4,6-Dichloro-5-ethyl... | 0.04 ± 0.02 |

| Celecoxib | 0.04 ± 0.01 |

| Indomethacin | Higher IC50 |

In vivo studies using carrageenan-induced paw edema models have demonstrated that such pyrimidine derivatives significantly reduce inflammatory markers like iNOS and COX-2 mRNA expressions .

Antimicrobial Activity

In addition to anti-inflammatory effects, this compound exhibits antimicrobial properties. Research indicates that related compounds show substantial activity against various pathogens, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| Derivative A | 0.22 | Staphylococcus aureus |

| Derivative B | 0.25 | Staphylococcus epidermidis |

Structure–Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups and specific alkyl substitutions on the pyrimidine ring significantly influence biological activity. For example, the introduction of chloro and ethyl groups at positions 4 and 5 enhances the compound's potency against COX-2 and bacterial strains .

Case Studies

A notable case study involved a series of synthesized pyrimidine derivatives where structural modifications led to varying degrees of anti-inflammatory and antimicrobial activities. These studies emphasized the importance of substituent positioning on the pyrimidine ring in determining overall efficacy .

Propriétés

IUPAC Name |

4,6-dichloro-5-ethyl-2-propan-2-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12Cl2N2/c1-4-6-7(10)12-9(5(2)3)13-8(6)11/h5H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCASAUWEXHVMCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(N=C1Cl)C(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.